2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a complex organic compound that features a bromobenzenesulfonamide group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multiple steps. One common method starts with the preparation of 2-bromobenzenesulfonamide, which is then reacted with thiophene-2-carbaldehyde under specific conditions to form the intermediate product. This intermediate is further reacted with ethylene glycol in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonamide group can form strong interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromobenzenesulfonamide
- Thiophene-2-carbaldehyde
- 2-(2-bromoethoxy)ethanol
Uniqueness
What sets 2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
IUPAC Name |
2-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4S2/c15-11-4-1-2-6-14(11)22(18,19)16-10-12(20-8-7-17)13-5-3-9-21-13/h1-6,9,12,16-17H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVNLLYXQZOSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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